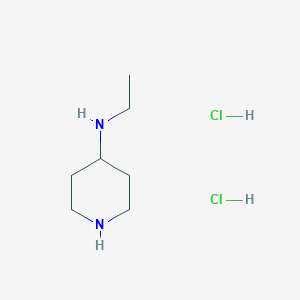

N-Ethylpiperidine-4-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Ethylpiperidine-4-amine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2 and a molecular weight of 201.13722 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylpiperidine-4-amine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring

Activité Biologique

N-Ethylpiperidine-4-amine dihydrochloride is a compound with significant biological activity, particularly in pharmacological applications. This article explores its biological mechanisms, therapeutic potential, and relevant case studies, supported by data tables and research findings.

This compound is a piperidine derivative characterized by its amine functional group. It is commonly synthesized through various alkylation reactions involving piperidine derivatives. Its role as a building block in organic synthesis has been noted, particularly in the development of complex organic molecules and pharmaceuticals targeting the central nervous system.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes:

- Receptor Binding : The compound acts as a ligand, binding to specific receptors which modulate their activity. This can influence several biochemical pathways, leading to therapeutic effects.

- Enzyme Interaction : It has been utilized in studies examining enzyme interactions and protein modifications, indicating its potential role in biochemical research and drug development.

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

- Central Nervous System Disorders : Its structural properties make it a candidate for drugs aimed at treating neurological conditions. The compound's ability to cross the blood-brain barrier enhances its potential effectiveness.

- Cancer Therapy : Recent studies have indicated that piperidine derivatives can exhibit anticancer activity. For instance, certain compounds within this class have shown cytotoxic effects on tumor cells, suggesting potential for cancer treatment .

- Alzheimer's Disease : Research indicates that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the treatment of Alzheimer's disease .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on CXCR4 Antagonists : A series of piperidine derivatives were evaluated for their ability to inhibit CXCR4, a receptor implicated in cancer metastasis. N-Ethylpiperidine derivatives showed promising results with robust inhibition profiles .

| Compound | CXCR4 Inhibition (IC50) | CYP450 2D6 Activity |

|---|---|---|

| N-Ethylpiperidine Derivative A | 50 nM | Low |

| N-Ethylpiperidine Derivative B | 20 nM | Moderate |

- Antiviral Properties : Inhibitors designed based on piperidine structures demonstrated nanomolar potency against SARS-CoV proteases, showcasing the antiviral potential of these compounds .

Research Findings

Recent literature underscores the diverse applications of this compound:

- Anticancer Activity : Piperidine derivatives have been shown to induce apoptosis in cancer cell lines, with some compounds exhibiting enhanced cytotoxicity compared to established chemotherapeutics like bleomycin .

| Compound | Cell Line Tested | Cytotoxicity IC50 |

|---|---|---|

| Piperidine Derivative 1 | FaDu (Hypopharyngeal) | 10 µM |

| Piperidine Derivative 2 | A549 (Lung) | 15 µM |

Applications De Recherche Scientifique

N-Ethylpiperidine-4-amine dihydrochloride, also known as 1-Ethylpiperidin-4-amine dihydrochloride, is a piperidine derivative with the molecular formula C₇H₁₆N₂·2HCl. It features an ethyl group at the nitrogen atom in the 1-position and an amine group at the 4-position of the piperidine ring, which enhances its solubility and potential therapeutic applications. This compound is synthesized through various methods that leverage its amine functional groups, making it a valuable building block in drug discovery.

Scientific Research Applications

1-Ethylpiperidin-4-amine dihydrochloride is widely used in scientific research as a building block for synthesizing more complex molecules.

This compound has garnered attention in medicinal chemistry due to its diverse biological activities.

Therapeutic Applications

1-Ethylpiperidin-4-amine dihydrochloride has been explored for several therapeutic applications:

- Cancer Therapy : Derivatives of this compound have shown enhanced efficacy in inducing apoptosis in FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics.

- Neurological Disorders : It has been explored for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. Structural modifications enhance brain exposure and dual inhibition properties, which could lead to novel treatments for neurodegenerative diseases.

- Antimicrobial Activity .

Case Studies

- Cancer Treatment Study : A study demonstrated that a derivative of this compound showed enhanced efficacy in inducing apoptosis in FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics.

- Alzheimer's Disease Research : In a clinical trial setting, compounds derived from 1-ethylpiperidin-4-amine were shown to significantly improve cognitive function in patients by inhibiting cholinesterase enzymes effectively.

Propriétés

IUPAC Name |

N-ethylpiperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-2-9-7-3-5-8-6-4-7;;/h7-9H,2-6H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMSNOFLXVFJKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCNCC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.